3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole
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Overview
Description
3-(Ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with ethoxymethyl, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-(ethoxymethyl)-1-methyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 3-(ethoxymethyl)-4-amino-1-methyl-1H-pyrazole or 3-(ethoxymethyl)-4-thio-1-methyl-1H-pyrazole.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Deiodinated pyrazole derivatives.
Scientific Research Applications
3-(Ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethoxymethyl and iodine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 3-(Methoxymethyl)-4-iodo-1-methyl-1H-pyrazole
- 3-(Ethoxymethyl)-4-bromo-1-methyl-1H-pyrazole
- 3-(Ethoxymethyl)-4-iodo-1-ethyl-1H-pyrazole
Comparison:
- 3-(Methoxymethyl)-4-iodo-1-methyl-1H-pyrazole: Similar structure but with a methoxymethyl group instead of ethoxymethyl, which may affect its reactivity and solubility.
- 3-(Ethoxymethyl)-4-bromo-1-methyl-1H-pyrazole: Bromine substitution instead of iodine, leading to different reactivity in coupling reactions.
- 3-(Ethoxymethyl)-4-iodo-1-ethyl-1H-pyrazole: Ethyl group instead of methyl, which can influence the compound’s steric properties and binding interactions.
The uniqueness of 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-(ethoxymethyl)-4-iodo-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-3-11-5-7-6(8)4-10(2)9-7/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGMUJOZGHNTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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